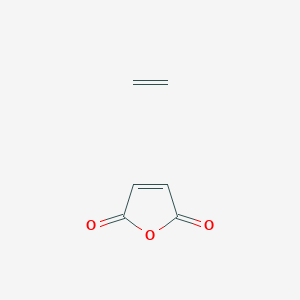

Ethene;furan-2,5-dione

Description

Historical Perspectives on Ethene-Furan-2,5-dione Interactions in Polymer Chemistry

The journey of ethene;furan-2,5-dione begins with the foundational work on polymerization and cycloaddition reactions in the early to mid-20th century. The discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950, was a pivotal moment. ucalgary.cawikipedia.org This reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (a dienophile), laid the theoretical groundwork for understanding the interaction between electron-rich dienes and electron-poor dienophiles like maleic anhydride (B1165640). ucalgary.cawikipedia.org

Maleic anhydride, with its electron-withdrawing anhydride group, proved to be a highly reactive dienophile. ucalgary.calibretexts.org Early research focused on its copolymerization with various vinyl monomers, including ethylene (B1197577), through free-radical mechanisms. These initial studies were driven by the pursuit of new polymeric materials with enhanced thermal stability and functionality. The development of ethylene-maleic anhydride (EMA) copolymers marked a significant advancement, offering a new class of materials with tunable properties. marketresearchintellect.com The ability to create alternating copolymers of ethylene and maleic anhydride was a notable achievement, leading to materials with high tensile and cohesive strength. sigmaaldrich.com

Contemporary Academic Significance of Ethene-Furan-2,5-dione Derived Polymers and Adducts

In modern materials science, polymers and adducts derived from ethene and furan-2,5-dione continue to be of immense academic and industrial interest. Their significance stems from the versatility of the resulting copolymers, known as ethylene maleic anhydride (EMA) copolymers. faer-wax.comzbaqchem.com These copolymers are thermoplastics prized for their excellent adhesion, chemical resistance, heat stability, and good processing properties. faer-wax.comzbaqchem.commarketresearchintellect.com

The anhydride groups along the polymer chain are highly reactive and can be readily modified through reactions like hydrolysis and esterification. smolecule.com This allows for the tailoring of the polymer's properties, such as hydrophilicity and reactivity, for specific applications. polysciences.com For instance, hydrolyzed EMA copolymers exhibit increased water solubility and are used as dispersants and sizing agents. polysciences.comnih.gov

The contemporary focus of research includes:

Advanced Composites: EMA copolymers act as compatibilizers and coupling agents in polymer blends and fiber-reinforced composites, enhancing the interfacial adhesion between different phases. honeywell.com

Biomedical Applications: Their biocompatibility and the ability to be functionalized make them suitable for drug delivery systems, tissue engineering scaffolds, and bioadhesives. smolecule.comzbaqchem.com The anhydride groups can be used to attach therapeutic agents or molecules that promote cell adhesion. smolecule.com

Sustainable Materials: There is a growing interest in producing maleic anhydride from bio-based sources, aligning with the broader push for sustainable chemistry. semanticscholar.org Furan (B31954), a key platform chemical derivable from biomass, can be a precursor to furan-2,5-dione. semanticscholar.org

Fundamental Principles of Ethene-Furan-2,5-dione Reactivity

The reactivity of the ethene and furan-2,5-dione system is governed by two primary chemical transformations: copolymerization and cycloaddition reactions.

Copolymerization: The most common method for producing ethylene-maleic anhydride copolymers is through free-radical polymerization. smolecule.com This process typically involves an initiator that generates free radicals, which then propagate along the ethylene and maleic anhydride monomers. The result is often an alternating copolymer structure, particularly when there is a significant difference in the reactivity ratios of the two monomers. sigmaaldrich.commdpi.com The resulting poly(ethylene-alt-maleic anhydride) has a well-defined structure that contributes to its unique properties. sigmaaldrich.com

Diels-Alder Reaction: Furan-2,5-dione (maleic anhydride) is a classic dienophile in the Diels-Alder reaction. ucalgary.caiitk.ac.in While ethene itself is a relatively unreactive dienophile, the principles of the Diels-Alder reaction are fundamental to understanding the cycloaddition potential of the furan-2,5-dione ring system with other conjugated dienes. libretexts.orgmsu.edu The reaction is a concerted process that forms a six-membered ring, and its efficiency is greatly enhanced by the presence of electron-withdrawing groups on the dienophile, such as the carbonyl groups in maleic anhydride. wikipedia.orglibretexts.org The reaction of furan derivatives with dienophiles like maleic anhydride is a key strategy in the synthesis of complex organic molecules and has been explored for creating reversible crosslinks in self-healing materials. researchgate.net

The key reactions involving the furan-2,5-dione moiety include:

Hydrolysis: The anhydride ring readily reacts with water to form maleic acid. smolecule.com

Esterification and Amidation: The anhydride can react with alcohols and amines to form esters and amides, respectively, which is a common method for functionalizing the polymer.

Overview of Research Domains in this compound Systems

The unique properties of this compound copolymers have led to their application in a wide array of research and industrial fields:

Packaging: Due to their excellent barrier properties against moisture and gases, EMA copolymers are used in multilayer films for food packaging to extend shelf life. zbaqchem.commarketresearchintellect.com They also serve as effective sealant layers. zbaqchem.com

Adhesives and Coatings: The strong adhesive properties of EMA make it a valuable component in hot-melt adhesives and as a binder in coatings, improving durability and adhesion to various substrates, including metals. faer-wax.comzbaqchem.comhoneywell.com

Automotive and Construction: In the automotive industry, these copolymers are used in components that require good thermal stability and chemical resistance. faer-wax.commarketresearchintellect.com In construction, they are incorporated into materials to enhance performance. marketresearchintellect.com

Dispersants and Sizing Agents: In aqueous systems, hydrolyzed EMA acts as an effective dispersant for pigments and fillers in paints and inks. polysciences.com It is also used as a sizing agent in the textile and paper industries to improve water resistance and surface properties. polysciences.com

Biomedical Engineering: Research is actively exploring the use of functionalized EMA copolymers for creating drug delivery nanoparticles, scaffolds for tissue regeneration, and biocompatible adhesives. smolecule.comzbaqchem.com

Environmental Remediation: Modified EMA copolymers are being investigated for their potential in environmental applications, such as the development of antimicrobial coatings and materials for remediation. smolecule.com

Below is an interactive data table summarizing some key properties and applications of this compound derived polymers.

| Property | Description | Application Examples |

| Adhesion | Excellent bonding to a variety of substrates, including polar and non-polar surfaces. faer-wax.compolysciences.comhoneywell.com | Adhesives, coatings, compatibilizers in polymer blends. faer-wax.comzbaqchem.comhoneywell.com |

| Reactivity | Anhydride groups can be easily modified. smolecule.compolysciences.com | Functionalization for drug delivery, surface modification. smolecule.compolysciences.com |

| Thermal Stability | Good heat resistance. faer-wax.com | Automotive components, hot-melt adhesives. faer-wax.com |

| Barrier Properties | Low permeability to gases and moisture. zbaqchem.commarketresearchintellect.com | Food packaging films. zbaqchem.commarketresearchintellect.com |

| Biocompatibility | Generally well-tolerated in biological systems. smolecule.com | Tissue engineering scaffolds, drug delivery systems. smolecule.comzbaqchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethene;furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.C2H4/c5-3-1-2-4(6)7-3;1-2/h1-2H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXLGGIKSIZHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106343-08-2, 68441-86-1, 9006-26-2, 72207-71-7, 106973-21-1, 68954-39-2 | |

| Record name | 2,5-Furandione, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106343-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with ethene, hydrolyzed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68441-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-maleic anhydride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9006-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with ethene, chlorinated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72207-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-maleic anhydride alternating copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106973-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with ethene, butylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68954-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60945009 | |

| Record name | Furan-2,5-dione--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9006-26-2, 223537-61-9 | |

| Record name | 2,5-Furandione, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan-2,5-dione--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Functionalization for Ethene Furan 2,5 Dione Based Materials

Copolymerization Strategies for Ethene and Furan-2,5-dione

The primary method for producing ethene-maleic anhydride (B1165640) copolymers is through free radical polymerization. smolecule.com However, other strategies, including anionic, cationic, and coordination polymerization, have been explored to control the polymer architecture and properties.

Free Radical Copolymerization Techniques

Free radical polymerization is the most common industrial method for synthesizing ethene-maleic anhydride copolymers. smolecule.com The process is typically initiated by radical species generated from initiators like peroxides or azo compounds.

High-pressure polymerization is a well-established method for the radical copolymerization of ethene with various monomers, including maleic anhydride. acs.org This process is often carried out at temperatures exceeding 100°C and pressures of 1000 atm or more. libretexts.org Such harsh conditions are necessary to achieve sufficient polymerization rates and high molecular weight polymers. acs.orglibretexts.org The resulting poly(ethene-co-maleic anhydride) often has a branched structure due to chain transfer reactions that are prevalent at high temperatures. google.com

Table 1: Representative High-Pressure Polymerization Conditions for Ethene and Maleic Anhydride

| Parameter | Value |

| Pressure | >1000 atm |

| Temperature | >100°C |

| Initiator | Peroxide |

This table provides typical conditions for the high-pressure free radical copolymerization of ethene and maleic anhydride.

Solution and emulsion copolymerization techniques offer alternatives to high-pressure processes, often under milder conditions. In solution polymerization, the monomers and initiator are dissolved in a suitable solvent. This method allows for better control of the reaction temperature and viscosity.

Suspension polymerization, a related technique, involves dispersing the monomers in a liquid medium (like water) in which they are insoluble. globallcadataaccess.org A radical initiator is used to start the polymerization within the suspended monomer droplets. globallcadataaccess.org Emulsion polymerization is another water-based method where the monomers are emulsified with a surfactant. This technique can produce high molecular weight polymers at a fast rate. nih.gov The hydrolysis of ethene-maleic anhydride copolymers can yield amphiphilic polymer emulsifiers, which are useful in creating stable nanoemulsions. nih.govmdpi.com

Table 2: Comparison of Solution and Emulsion Copolymerization Findings

| Polymerization Technique | Monomer Conversion | Polymer Composition | Molar Mass |

| Solution | Variable, depends on solvent and initiator | Alternating copolymer | Generally lower than emulsion |

| Emulsion | Typically high | Alternating copolymer | High |

This table summarizes general findings for solution and emulsion copolymerization of ethene and furan-2,5-dione.

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing polymers with well-defined architectures, including controlled sequence. kinampark.com While traditional free radical polymerization of ethene and maleic anhydride naturally leads to a largely alternating structure, CRP methods can provide even greater precision. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) have been explored for the copolymerization of styrene (B11656) with maleimides, which are structurally related to maleic anhydride, demonstrating the potential for sequence control. kinampark.com By sequentially adding different monomers during the polymerization, it is possible to create block copolymers with specific sequences. kinampark.com The use of Lewis acids, such as B(C₆F₅)₃, in radical polymerization can promote the alternating copolymerization of ethene and maleic anhydride under mild conditions, yielding high molecular weight copolymers. acs.org

Table 3: Research Findings in Controlled Radical Polymerization of Ethene and Maleic Anhydride

| CRP Technique | Key Finding | Resulting Polymer Structure |

| Lewis Acid-Promoted | Enables copolymerization under mild conditions | High molecular weight alternating copolymer |

| ATRP (with related monomers) | Allows for sequential monomer addition | Sequence-controlled block copolymers |

This table highlights key research findings in the application of controlled radical polymerization for ethene and furan-2,5-dione or related systems.

Solution and Emulsion Copolymerization

Anionic and Cationic Polymerization Approaches

Anionic and cationic polymerization methods are generally less common for the copolymerization of ethene and maleic anhydride. Anionic polymerization of alkenes like ethene is difficult because few anions can readily add across the double bond. libretexts.org Similarly, ethene does not readily polymerize via a cationic mechanism due to the instability of the resulting carbocation. libretexts.org The synthesis of block copolymers using a combination of cationic and anionic polymerization often requires additional steps to make the different polymerization mechanisms compatible. chemrxiv.org While challenging, research has explored the combination of different polymerization mechanisms to create novel block copolymers. chemrxiv.orgyoutube.com For instance, chlorination of ethene-furan-2,5-dione polymers can be achieved through processes that may involve cationic polymerization. ontosight.ai

Coordination Polymerization in Ethene-Furan-2,5-dione Systems

Coordination polymerization, often utilizing Ziegler-Natta or Phillips-type catalysts, is a major industrial process for producing linear polyethylene (B3416737) (HDPE) and linear low-density polyethylene (LLDPE). google.com These catalysts are typically based on transition metals from groups IV-VIII combined with organoaluminum compounds. vscht.cz While highly effective for non-polar olefins, these catalysts are often sensitive to polar monomers like maleic anhydride, which can act as catalyst poisons. mdpi.com Despite this challenge, research has been conducted on the coordination copolymerization of ethene with polar monomers. mdpi.com DFT modeling studies have explored the coordination and insertion of monomers like maleic anhydride in the presence of phosphinesulfonato ligand frameworks. mdpi.com These studies suggest that the monomer tends to coordinate at a cis position and then insert at a trans position in the polymerization system. mdpi.com

Graft Copolymerization of Furan-2,5-dione onto Ethene-Containing Polymer Backbones

The introduction of polar furan-2,5-dione (maleic anhydride) moieties onto non-polar ethene-containing polymer backbones, such as polyethylene, is a critical industrial process. This modification, known as graft copolymerization, enhances key properties like adhesion to polar substrates, compatibility with other polymers, and printability. arxiv.org The resulting functionalized polymers are extensively used as compatibilizers, coupling agents, and adhesion promoters in various applications, including polymer blends and fiber-reinforced composites. arxiv.orgtaminkalatak.com Several methods are employed for this grafting process, each with distinct characteristics and applications. lpnu.ua

Melt Grafting Processes and Parameters

Melt grafting is a prevalent, solvent-free technique for functionalizing polyethylene with maleic anhydride. The process involves reacting the polymer with the monomer in a molten state, typically within a reactive extruder. researchgate.netresearchgate.net The reaction is initiated by free radicals generated from the thermal decomposition of an initiator, most commonly an organic peroxide like dicumyl peroxide (DCP) or benzoyl peroxide (BPO). researchgate.netresearchgate.net

The efficiency of melt grafting is governed by several interconnected parameters, including initiator and monomer concentrations, reaction temperature, and residence time. lpnu.uaresearchgate.net The concentration of both maleic anhydride and the initiator significantly influences the grafting degree; however, excessive initiator levels can promote undesirable side reactions such as crosslinking and chain scission, which affect the final material's processability and mechanical properties. researchgate.net The reaction temperature is optimized to ensure the initiator decomposes effectively without causing significant thermal degradation of the polymer. lpnu.ua For instance, a study on low-density polyethylene (LDPE) found that the graft ratio increased with higher contents of maleic anhydride and initiator up to a certain point, after which it began to decrease. researchgate.net

Table 1: Key Parameters in Melt Grafting of Maleic Anhydride (MAH) onto Polyethylene (PE)

| Parameter | Typical Range/Value | Influence on Grafting Process | Source |

|---|---|---|---|

| MAH Concentration | 1 - 15 wt% | Higher concentration generally increases grafting degree, but efficiency may drop at very high levels. | researchgate.net |

| Initiator Concentration | 0.1 - 1.0 wt% | Crucial for initiating the reaction; excessive amounts can lead to crosslinking (gel formation). | researchgate.net |

| Reaction Temperature | 150 - 220 °C | Must be sufficient for polymer melting and initiator decomposition, but not high enough to cause degradation. | lpnu.uaresearchgate.net |

| Residence Time | 1 - 5 minutes | Longer times can increase graft percentage but also risk polymer degradation and side reactions. | google.com |

Solution-Based Grafting Methodologies

Solution-based grafting presents an alternative where the polymer is dissolved in an organic solvent, such as xylene or toluene, before the addition of maleic anhydride and an initiator. tandfonline.comresearchgate.net This method allows for lower reaction temperatures compared to melt grafting, which can minimize polymer degradation and side reactions. researchgate.net The homogeneous reaction environment facilitates better control over the grafting process and can lead to a more uniform distribution of grafted monomers along the polymer chains. researchgate.netresearchgate.net

Research has shown that initiator concentration is a dominant factor influencing the grafting degree in solution processes. tandfonline.comresearchgate.net In one study, a grafting degree of up to 4% was achieved under optimized conditions in a xylene solvent. tandfonline.comresearchgate.net Despite its advantages in control and homogeneity, the solution-based approach has environmental and economic drawbacks due to the use of volatile organic solvents and the associated costs of their recovery and disposal. kpi.ua

Solid-State Grafting Applications

Solid-state grafting is a solvent-free method conducted at temperatures below the polymer's melting point. researchgate.netresearchgate.net In this technique, the polymer, usually in powder or pellet form, is impregnated with maleic anhydride and an initiator. The reaction is then thermally initiated. researchgate.net This process significantly reduces polymer degradation and crosslinking that can occur at the high temperatures of melt processing. researchgate.net

One study on the solid-phase grafting of maleic anhydride onto polyethylene using benzoyl peroxide as an initiator identified optimal conditions as a reaction temperature of 105°C and a reaction time of 2 hours. researchgate.net The resulting grafted polyethylene showed enhanced polarity. The main advantage of this method is the preservation of the polymer's original morphology and molecular weight, making it suitable for producing high-performance materials where minimal degradation is critical. researchgate.net

Influence of Polymer Microstructure on Grafting Efficiency

The microstructure of the base ethene-containing polymer significantly impacts the efficiency of the grafting reaction. nlc-bnc.cascispace.com Key factors include the degree of branching, crystallinity, and molecular weight. Polymers with higher degrees of branching, like low-density polyethylene (LDPE), possess more tertiary carbon atoms. These sites are more susceptible to hydrogen abstraction by radicals, thus facilitating the grafting of maleic anhydride. acs.org Consequently, LDPE often shows higher grafting efficiency compared to the more linear and crystalline high-density polyethylene (HDPE). acs.org

In highly crystalline polymers like HDPE, the ordered structure can impede the diffusion of the monomer and initiator into the polymer matrix, leading to lower grafting yields. acs.org Furthermore, the type of comonomer in linear low-density polyethylene (LLDPE) can affect the outcome; for instance, LLDPE with hexene-1 as a comonomer was found to be more prone to chain scission, which resulted in a higher grafting level compared to LLDPE with butene-1. scispace.comippi.ac.ir Studies using model compounds have helped to elucidate the relationship between PE microstructure, grafting, and crosslinking. nlc-bnc.ca

Post-Polymerization Chemical Modification of Ethene-Furan-2,5-dione Copolymers

The grafted furan-2,5-dione (maleic anhydride) units are reactive functional groups that serve as platforms for further chemical modifications. arxiv.org These post-polymerization reactions allow for the introduction of a wide array of functionalities, thereby tailoring the copolymer's properties for specific, advanced applications. arxiv.org

Ring-Opening Reactions of the Anhydride Moiety (e.g., Hydrolysis, Amidation, Esterification)

The anhydride ring is susceptible to nucleophilic attack, which leads to its opening and the formation of dicarboxylic acid derivatives. This reactivity is the basis for several important modification reactions. arxiv.org

Hydrolysis : Reaction with water converts the anhydride group into two adjacent carboxylic acid groups. google.com This can be performed by treating the modified polymer with water, and the resulting carboxyl groups significantly increase the polymer's polarity and hydrophilicity. google.com This enhances adhesion and compatibility with polar materials. arxiv.org

Amidation : The reaction with primary or secondary amines opens the anhydride ring to form an amic acid, which can be subsequently heated to form a stable imide ring. kpi.uaresearchgate.net This process is used to attach various functional molecules. For example, reacting maleated polyethylene with 1,4-diaminobutane (B46682) introduces primary amine groups, which can act as reactive sites for further functionalization. kpi.ua This modification has been shown to be effective in creating compatibilizers for polymer blends. kpi.ua

Esterification : The reaction with alcohols results in the formation of a monoester of the dicarboxylic acid. google.com For instance, reacting an ethylene (B1197577)/maleic anhydride copolymer with n-propyl alcohol produces the corresponding polymeric half-ester. google.com This modification can alter the surface properties and solubility of the polymer. google.com

These ring-opening reactions provide a versatile toolkit for designing functional materials with precisely controlled chemical and physical properties. arxiv.orgupc.edu

Functionalization with Specific Chemical Moieties

The reactivity of the anhydride group in ethene-furan-2,5-dione copolymers makes them highly suitable for chemical modification. This functionalization is a key step in tailoring the polymer's properties for specific applications by introducing various chemical moieties. The process typically involves the ring-opening reaction of the anhydride unit with nucleophilic reagents. ajchem-a.com

The introduction of different functional groups can significantly alter the polymer's characteristics, such as polarity, solubility, and biological activity. ippi.ac.ir Common nucleophiles include compounds with active hydrogen atoms, such as alcohols and amines. ajchem-a.com Reaction with alcohols leads to the formation of ester groups, while reaction with amines results in amide linkages.

Detailed research has demonstrated the versatility of this approach. For instance, maleic anhydride copolymers have been successfully functionalized by grafting indole (B1671886) groups onto the polymer backbone. ajchem-a.com In other studies, phthalimide (B116566) salt has been used as a nucleophilic reagent, reacting with the anhydride groups to create modified copolymers with increased rigidity. researchgate.net This modification with phthalimide substituents as side chains was found to decrease the free volume of the polymers, thereby increasing their glass transition temperature (Tg). researchgate.net

Furthermore, the functionalization of these copolymers is a prominent strategy in the biomedical field. Researchers have synthesized drug-functionalized maleic anhydride copolymers by chemically conjugating beta-lactam antibiotics, such as ampicillin (B1664943) and cefalexin. mdpi.com This conjugation is achieved by forming a stable amide bond through the ring-opening reaction of the anhydride, creating a potential drug delivery system. mdpi.com The variability in properties that can be achieved is significant, as the introduction of different comonomers alongside maleic anhydride offers a platform for creating a wide range of materials from a single type of antecedent polymer. ajchem-a.com

Table 1: Examples of Functionalization of Ethene-Furan-2,5-dione Copolymers

| Functional Moiety | Reagent Example | Resulting Linkage | Key Outcome/Application |

| Hydroxyl Groups | Alcohols | Ester | Alters polarity and solubility. |

| Amino Groups | Amines | Amide | Alters polarity and solubility. ajchem-a.com |

| Indole | Indole | Amide | Tunes electrical and optical properties. ajchem-a.com |

| Phthalimide | Phthalimide Salt | Amide/Carboxylate | Increases polymer rigidity and glass transition temperature. researchgate.net |

| Beta-Lactam Antibiotics | Ampicillin, Cefalexin | Amide | Creates polymer-drug conjugates for drug delivery systems. mdpi.com |

Crosslinking Mechanisms in Ethene-Furan-2,5-dione Derivatives

Crosslinking transforms linear or branched ethene-furan-2,5-dione derivatives into three-dimensional polymer networks, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. spiedigitallibrary.org Various mechanisms can be employed to achieve crosslinking, often targeting the reactive anhydride functionality or other groups incorporated into the polymer chain.

One common method involves the use of polyfunctional crosslinking agents that can react with the anhydride or its hydrolyzed carboxylic acid groups. Polyols, such as glycerin and sorbitol, are effective crosslinkers, particularly for alkyl vinyl ether/maleic anhydride copolymers. google.com The process can be facilitated by heating and, in some cases, the addition of an alkali catalyst like sodium hydroxide (B78521) to control the pH. google.com

Another strategy is to introduce crosslinkable sites into the polymer during its initial synthesis. This can be done through terpolymerization, where a third monomer with a reactive group (e.g., a double bond) is included. mdpi.comacs.org For example, monomers like allyl glycidyl (B131873) ether can be copolymerized with propylene (B89431) oxide (PO) and CO2 to create polymers with C=C groups. mdpi.com These groups can then be crosslinked through the application of initiators, such as dicumyl peroxide (DCP), or by using ultraviolet radiation. mdpi.comacs.org

A more direct, one-pot approach involves using a multifunctional third monomer in the polymerization process. Monomers containing multiple epoxide, isocyanate, or anhydride groups, such as pyromellitic dianhydride or triglycidyl isocyanurate, can directly form a crosslinked network during the copolymerization. mdpi.comacs.org

Thermal or photochemical crosslinking is also utilized, especially for applications in photonics and electronics. spiedigitallibrary.org Maleate-type polyesters containing nonlinear optical (NLO) chromophores can be crosslinked by heat or high-energy radiation. spiedigitallibrary.org This process, which can be initiated by compounds like benzyl (B1604629) peroxide, helps to stabilize the alignment of the chromophore dipoles, forming a rigid lattice. spiedigitallibrary.org

Furthermore, reversible crosslinking can be achieved using the Diels-Alder reaction. rsc.org This involves creating polymers with furan-functionalized side groups that can react with a bismaleimide (B1667444) crosslinker. The formation of the crosslinks (Diels-Alder reaction) and their cleavage (retro-Diels-Alder reaction) can be controlled by temperature, allowing for the development of self-healing materials. rsc.org

Table 2: Comparison of Crosslinking Mechanisms for Ethene-Furan-2,5-dione Derivatives

| Crosslinking Mechanism | Crosslinking Agent/Method | Description | Typical Application |

| Polyol Crosslinking | Glycerin, Sorbitol | The hydroxyl groups of the polyol react with the anhydride rings, forming ester linkages to create a network. google.com | Hydrogels, personal care products. google.com |

| Free-Radical Crosslinking | Dicumyl Peroxide (DCP), UV Radiation | Initiators or radiation are used to create radicals on polymer chains that contain reactive sites (e.g., C=C bonds), leading to covalent bond formation between chains. mdpi.comacs.org | High-strength plastics, improved thermal properties. mdpi.com |

| One-Pot Terpolymerization | Multifunctional Monomers (e.g., pyromellitic dianhydride) | A monomer with multiple reactive groups is included in the initial polymerization, creating a crosslinked network in a single step. mdpi.comacs.org | Enhancing thermal and mechanical properties of polyesters. mdpi.com |

| Thermal/Photochemical | Heat, High-Energy Radiation, Initiators (e.g., benzyl peroxide) | Heat or radiation is used to initiate crosslinking reactions, often in polymers designed with specific photosensitive or thermosensitive groups. spiedigitallibrary.org | Nonlinear optical materials, polymer waveguides. spiedigitallibrary.org |

| Diels-Alder Reaction | Bismaleimide | A thermally reversible cycloaddition reaction between furan (B31954) and maleimide (B117702) groups creates covalent bonds that can be broken and reformed with temperature changes. rsc.org | Self-healing materials. rsc.org |

Reaction Kinetics and Mechanistic Elucidation in Ethene;furan 2,5 Dione Chemistry

Fundamental Reaction Pathways in Ethene-Furan-2,5-dione Copolymerization

The copolymerization of ethene (an electron-donor monomer) and furan-2,5-dione (maleic anhydride (B1165640), an electron-acceptor monomer) is a classic example of sequence-controlled polymerization. nih.gov This process typically results in a highly alternating copolymer structure, which is critical for its subsequent chemical modifications and applications. nih.govresearchgate.net

Alternating Copolymerization Mechanisms and Factors

The strong tendency for ethene and maleic anhydride to form alternating copolymers is a key feature of their reactivity. nih.govcmu.edu This alternating sequence arises regardless of the initial monomer feed ratio. researchgate.net The mechanism is often explained by the formation of an electron donor-acceptor (EDA) or charge-transfer complex (CTC) between the two monomers prior to polymerization. cmu.eduresearchgate.net

Several factors influence the alternating copolymerization, including:

Monomer Polarity: The significant difference in electron density between the electron-rich ethene and the electron-poor maleic anhydride is the primary driver for alternation. nih.govcmu.edu

Lewis Acids: The presence of Lewis acids, such as B(C₆F₅)₃, can promote the radical copolymerization of ethene and maleic anhydride under mild conditions, leading to high molecular weight alternating copolymers. acs.org The Lewis acid activates the maleic anhydride, reducing the energy barrier for radical initiation and stabilizing the radical intermediates. acs.org

Solvent Effects: The choice of solvent can influence the equilibrium constant for charge-transfer complex formation and, consequently, the copolymerization rate and the molecular weight of the resulting polymer. google.com

Kinetic Models and Rate Determinations

Kinetic studies of the ethene-maleic anhydride copolymerization are essential for understanding the reaction rates and optimizing polymerization conditions. Reactions involving the resulting copolymer, such as aminolysis or hydrolysis, often follow second-order rate laws when reactants are in equimolar amounts and pseudo-first-order kinetics when one reactant is in excess. tandfonline.comtandfonline.com

Density Functional Theory (DFT) modeling has become a powerful tool for investigating the kinetics and mechanism of this copolymerization. nih.govresearchgate.net DFT calculations can predict the preference for the alternating reaction mode and analyze the transition states involved in the propagation steps. nih.govresearchgate.net For instance, DFT studies have shown that the addition of a growing polymer radical ending in a maleic anhydride unit to an ethene molecule is a key step in the alternating polymerization. researchgate.net

Table 1: Kinetic Parameters for Reactions of Maleic Anhydride Copolymers

| Copolymer | Reactant | Solvent | Temperature (°C) | Rate Law | Rate Constant (k) | Source |

|---|---|---|---|---|---|---|

| Ethene-MAn | Aniline | DMF | 25 | Second-order | - | tandfonline.com |

| Propene-MAn | Aniline | DMF | 25 | Second-order | - | tandfonline.com |

| Styrene-MAn | Aniline | DMF | 25 | Second-order | - | tandfonline.com |

| Ethene-MAn | Ethanol | - | - | Second-order | - | tandfonline.com |

| Ethene-MAn | Water (Hydrolysis) | - | - | Second-order | - | tandfonline.com |

Radical Initiation, Propagation, and Termination Kinetics in Ethene-Furan-2,5-dione Systems

Free-radical polymerization is the primary method for synthesizing poly(ethylene-alt-maleic anhydride). The process involves the classic steps of initiation, propagation, and termination. dur.ac.uk

Initiation: The reaction is typically initiated by the thermal decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate free radicals. This step creates the initial reactive species that will start the polymer chain. dur.ac.ukyoutube.com

Propagation: The generated radicals react with the ethene and maleic anhydride monomers. A key feature of this system is that the propagation proceeds in an alternating fashion, where the growing polymer chain adds ethene and maleic anhydride units sequentially. nih.govcmu.edu DFT calculations have shown that the addition of a radical to an olefin molecule is a crucial step in the alternating polymerization pathway. researchgate.net A radical on the growing chain will attack a monomer, creating a new radical that continues the chain reaction. youtube.com

Termination: The growth of the polymer chain is stopped through termination reactions. dur.ac.uk This can occur when two growing radical chains combine or when a radical reacts with another radical species in the system. youtube.commasterorganicchemistry.com

The kinetics of these steps are influenced by factors such as temperature, initiator concentration, and the presence of inhibiting substances like oxygen.

Alder-Ene Reaction Mechanisms in Functionalization

The Alder-ene reaction is another significant reaction pathway, particularly in the context of side reactions or intentional functionalization of related systems. researchgate.netrsc.org This reaction involves an "ene" (an alkene with an allylic hydrogen), an "enophile" (like maleic anhydride), and the transfer of the allylic hydrogen. nih.gov

DFT modeling has been used to study the thermally induced Alder-ene reaction between maleic anhydride and various olefins. mdpi.com These studies help to determine the likelihood of this reaction occurring as a side process during polymerization. For example, at moderately high temperatures, the Alder-ene reaction can be a competing pathway. mdpi.com Experimental studies have also confirmed the formation of Alder-ene adducts when maleic anhydride is reacted with certain olefins at elevated temperatures. mdpi.com The mechanism is often concerted, involving a net cis-addition across the enophile's double bond. nih.gov

Non-Covalent Interactions and Association Phenomena

Non-covalent interactions play a crucial role in the properties and behavior of poly(ethylene-alt-maleic anhydride) and its derivatives, particularly in solution and in blends. arxiv.orgresearchgate.net

Upon hydrolysis of the anhydride groups, the resulting poly(ethylene-alt-maleic acid) is a polyelectrolyte with interesting chelating properties in alkaline environments. mdpi.com These copolymers can form non-covalent complexes with other molecules. For example, they can stabilize C60 fullerene molecules in aqueous dispersions through hydrophobic, steric, and electrostatic interactions. mdpi.com

In aqueous solutions, these copolymers can exhibit association phenomena, forming aggregates whose size can be influenced by factors like polymer concentration, molecular weight, and pH. researchgate.net Hydrogen bonding is a key non-covalent interaction, for instance, between the carboxylic acid groups of the hydrolyzed copolymer and alcohol groups of other polymers in a blend. arxiv.org These interactions are fundamental to the use of these copolymers as compatibilizers in polymer blends and for surface modification applications. arxiv.orgmdpi.com

Table 2: Compound Names Mentioned in the Article

| Common Name | Systematic Name |

|---|---|

| Ethene | Ethene |

| Furan-2,5-dione | Furan-2,5-dione |

| Maleic Anhydride | Furan-2,5-dione |

| Poly(ethylene-alt-maleic anhydride) | 2,5-Furandione, polymer with ethene |

| Benzoyl peroxide | Dibenzoyl peroxide |

| Azobisisobutyronitrile (AIBN) | 2,2'-Azobis(2-methylpropionitrile) |

| Toluene | Toluene |

| B(C₆F₅)₃ | Tris(pentafluorophenyl)borane |

| Aniline | Aniline |

| Ethanol | Ethanol |

| Poly(ethylene-alt-maleic acid) | Poly(ethylene-co-maleic acid) |

| C60 fullerene | Buckminsterfullerene |

Advanced Spectroscopic and Physico Chemical Characterization of Ethene Furan 2,5 Dione Materials

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying functional groups and confirming the covalent incorporation of maleic anhydride (B1165640) into the polyethylene (B3416737) backbone.

FTIR spectroscopy is highly effective for the qualitative and quantitative analysis of ethene-furan-2,5-dione copolymers, primarily due to the strong infrared activity of the anhydride functional group. The successful grafting or copolymerization of maleic anhydride onto a polyethylene chain is unequivocally confirmed by the appearance of characteristic absorption bands associated with the anhydride moiety. acs.org

Key spectral features observed in the FTIR spectrum of poly(ethylene-co-maleic anhydride) include:

Anhydride Carbonyl (C=O) Stretching: The most prominent evidence of maleic anhydride incorporation is the appearance of two distinct peaks corresponding to the carbonyl groups of the cyclic anhydride. These are the symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears at a higher wavenumber, around 1850-1860 cm⁻¹, while the symmetric stretch is observed near 1777-1780 cm⁻¹. acs.org The presence of these two bands is a hallmark of a five-membered cyclic anhydride structure.

C-O-C Stretching: A strong band corresponding to the C-O-C stretching vibration within the cyclic anhydride ring is also a key indicator, typically found around 1221 cm⁻¹.

Polyethylene Backbone Vibrations: The underlying polyethylene structure is confirmed by the presence of characteristic alkane vibrations, including the CH₂ stretching bands around 2914-2923 cm⁻¹ and 2846-2850 cm⁻¹, as well as CH₂ deformation (scissoring) vibrations around 1462-1472 cm⁻¹.

Research has shown that the intensity of the anhydride peaks can be correlated with the degree of maleation. Furthermore, a decrease in the wavenumber of these carbonyl stretching bands may occur with an increased grafting degree, suggesting stronger inductive interactions between adjacent graft units in the solid state. acs.org Hydrolysis of the anhydride to a dicarboxylic acid can be monitored by the disappearance of the characteristic anhydride peaks and the emergence of a broad O-H stretch (2500–3300 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹). yok.gov.tr

Interactive Table 1: Characteristic FTIR Absorption Bands for Poly(ethylene-co-maleic anhydride)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| Asymmetric C=O Stretch | 1850 - 1860 | Cyclic Anhydride | acs.org |

| Symmetric C=O Stretch | 1777 - 1780 | Cyclic Anhydride | acs.org |

| CH₂ Asymmetric/Symmetric Stretch | 2923 / 2850 | Alkane Backbone | |

| CH₂ Scissoring | 1462 - 1472 | Alkane Backbone | |

| C-O-C Stretch | ~1221 | Cyclic Anhydride |

Raman spectroscopy offers complementary information to FTIR for the structural analysis of ethene-furan-2,5-dione copolymers. acs.org While FTIR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy excels at detecting vibrations of the non-polar hydrocarbon backbone. researchgate.net This makes it a powerful tool for studying the polymer chain's structure and conformation.

The complementary use of both techniques provides a more complete picture of the copolymer's structure. For instance, in multi-layer polymer composites, Raman imaging can provide higher spatial resolution and better definition of layers without sample deformation, while FTIR confirms the identity of polar functional groups that may be weak or absent in the Raman spectrum.

In the context of ethene-furan-2,5-dione, Raman spectroscopy can be used to:

Analyze the Polyethylene Backbone: Strong signals corresponding to the C-C and C-H vibrations of the polyethylene segments are readily observed.

Distinguish Structural Differences: It can help identify structural variations between linear and cross-linked copolymers. acs.org

Chemical Mapping: Confocal Raman microscopy allows for the spatial mapping of different chemical components on a surface, which is useful for analyzing blends or functionalized surfaces. researchgate.net

For related poly(methoxyethylene-maleic anhydride) copolymers, characteristic Raman bands have been assigned to CH₂ and CH₃ deformations (1445 cm⁻¹ and 1702 cm⁻¹) and C-H bonding (2842 cm⁻¹ and 2940 cm⁻¹). mdpi.com The technique has also been effectively used to study interpolymer complexation through hydrogen bonding in blends containing maleic anhydride copolymers. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Compositional Analysis

NMR spectroscopy is an indispensable technique for obtaining detailed information about the microstructure, composition, and connectivity of ethene-furan-2,5-dione copolymers. Both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D techniques, provide a comprehensive understanding of the polymer at a molecular level.

Proton NMR is primarily used to determine the composition of the copolymer by integrating the signals corresponding to the ethylene (B1197577) units and the maleic anhydride units. scispace.com The spectra of these copolymers typically show broad signals characteristic of polymers.

Ethylene Protons: The protons on the polyethylene backbone (-CH₂-CH₂-) give rise to a complex, broad signal in the aliphatic region, typically around 1.0-1.6 ppm.

Maleic Anhydride Protons: The protons on the succinic anhydride ring grafted onto the polymer chain (-CH-CH-) are expected to appear further downfield due to the electron-withdrawing effect of the adjacent carbonyl groups. In studies of maleic anhydride grafted onto polyethylene, these methine proton signals are observed in the range of 2.5-3.5 ppm. researchgate.net

By comparing the integrated areas of these distinct regions, the molar ratio of ethylene to maleic anhydride units in the copolymer can be calculated. ¹H NMR is also instrumental in monitoring chemical modifications of the anhydride group, such as esterification, where new signals corresponding to the alcohol moiety would appear. dur.ac.uk

¹³C NMR spectroscopy provides more resolved spectra than ¹H NMR and offers unambiguous evidence for the grafting of maleic anhydride onto the polyethylene backbone, revealing details about the specific attachment sites and the structure of the graft. acs.org

To overcome the low concentration of graft sites, studies often employ maleic anhydride specifically enriched with ¹³C isotopes ([2,3-¹³C₂]MA). acs.org This dramatically enhances the signal intensity of the carbons in the succinic anhydride ring.

Key findings from ¹³C NMR studies include:

Carbonyl Carbons (C=O): The carbons of the two carbonyl groups in the succinic anhydride ring produce a characteristic signal in the downfield region of the spectrum, typically between 170 and 180 ppm.

Methine Carbons (-CH-): The methine carbons of the succinic anhydride ring, where it is attached to the polymer backbone, resonate in the range of 41 to 50 ppm.

Methylene (B1212753) Carbons (-CH₂-): The methylene carbons of the polyethylene backbone appear in the range of 25 to 35 ppm. The specific chemical shifts can indicate attachment points; for example, maleic anhydride can attach to both methylene and methine carbons in the backbone of ethylene-propylene copolymers.

Research has identified that grafts can exist not only as single succinic anhydride rings but also as short oligomers. acs.org

Interactive Table 2: Typical ¹³C NMR Chemical Shift Assignments for Poly(ethylene-co-maleic anhydride)

| Carbon Atom | Typical Chemical Shift (ppm) | Structural Unit | Reference |

|---|---|---|---|

| Carbonyl (C=O) | 170 - 180 | Succinic Anhydride Ring | |

| Methine (CH) | 41 - 50 | Succinic Anhydride Ring | |

| Methylene (CH₂) | 25 - 35 | Polyethylene Backbone |

Advanced NMR techniques, particularly Diffusion-Ordered NMR Spectroscopy (DOSY), are powerful for characterizing complex polymer systems like ethene-furan-2,5-dione copolymers. DOSY is a 2D NMR experiment that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which are related to their size and shape.

The primary applications of DOSY in the analysis of these copolymers include:

Confirmation of Copolymer Formation: In a true copolymer, all monomeric units are part of the same macromolecule and therefore should have the same diffusion coefficient. A DOSY experiment will show that the signals from both the ethylene and maleic anhydride units align at the same diffusion coefficient value, providing conclusive evidence of covalent bonding.

Compositional Analysis of Mixtures: DOSY can be used to analyze imperfectly purified samples. For example, it can distinguish between the desired copolymer, unreacted homopolymers, and residual monomers in a reaction mixture, as each species will have a different diffusion coefficient. This allows for an improved compositional analysis without the need for tedious physical separation.

Analysis of Self-Assembly: For amphiphilic copolymers derived from ethene-furan-2,5-dione, DOSY can be used to study their self-assembly into larger aggregates or micelles in solution. The formation of such structures is indicated by a significant decrease in the measured diffusion coefficient compared to the individual polymer chains (unimers).

This technique provides a non-destructive way to gain insights into the molecular weight distribution and the hydrodynamic size of polymers in solution, making it an invaluable tool for quality control and the structural elucidation of complex polymeric materials.

Carbon-13 (¹³C) NMR

Molecular Weight and Distribution Analysis

The determination of molecular weight (MW) and its distribution (polydispersity) is fundamental to understanding the physical and mechanical properties of polymeric materials derived from the copolymerization of ethene and furan-2,5-dione, also known as poly(ethylene-alt-maleic anhydride) (PEMA). These parameters directly influence characteristics such as viscosity, tensile strength, and thermal behavior.

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a powerful technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. The analysis separates molecules based on their hydrodynamic volume in solution.

This table presents representative GPC data, illustrating the molecular weight characteristics of PEMA and the changes that occur upon grafting it to another polymer backbone. Data sourced from. mdpi.comscielo.br

Viscometry is a classical and cost-effective method for probing polymer-solvent interactions and estimating the average molecular weight of a polymer. By measuring the flow time of a dilute polymer solution through a capillary viscometer (e.g., an Ubbelohde viscometer), the intrinsic viscosity [η] can be determined. Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to the molecular weight through the Mark-Houwink-Sakurada equation.

For copolymers of maleic anhydride, comparing different samples based on their intrinsic viscosity is considered a reliable method for estimating relative molar mass, especially when Mark-Houwink constants are not readily available. lew.roThe specific viscosity of low molecular weight ethylene/maleic anhydride copolymers has been determined in 1 weight percent solutions of dimethylformamide. google.com In studies involving polymer blends, viscometry is used to assess miscibility and compatibility. For blends of poly(vinyl chloride) (PVC) and poly(ethylene-co-vinyl acetate) (EVA), the addition of a terpolymer containing maleic anhydride as a compatibilizer leads to changes in viscosity, which can be used to quantify the interactions between the polymer components in solution. researchgate.netSimilarly, analyzing the intrinsic viscosity of chain-extended thermoplastic elastomers can reveal enhancements in molecular weight. sigmaaldrich.com

Gel Permeation Chromatography (GPC)

Thermal Analytical Methods

Thermal analysis techniques are crucial for characterizing the behavior of PEMA materials as a function of temperature. These methods provide information on thermal transitions, such as glass transition and melting, as well as thermal stability and decomposition kinetics.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For PEMA, DSC analysis reveals a reversible endothermic transition associated with melting. mdpi.comThe glass transition temperature (Tg) for high molecular weight PEMA has been reported to be 235 °C. researchgate.netThe thermal properties are highly dependent on the copolymer's composition and molecular weight. For instance, in analogous poly(styrene-co-maleic anhydride) copolymers, the Tg increases with a higher maleic anhydride content. ncsu.edu When PEMA is blended with other polymers, such as polylactic acid (PLA), DSC is used to investigate the effect on the thermal properties of the resulting composite. The data can show shifts in the melting and crystallization temperatures, indicating interactions between the polymer components. researchgate.netresearchgate.netTable 2: DSC Thermal Transition Data for a PLA/PEMA Composite

| Sample | Initial Melting Point (°C) | Peak Melting Temperature (°C) | Final Melting Point (°C) | Melting Enthalpy (ΔHm) (mJ) |

|---|---|---|---|---|

| PLA | 293.01 | 381.13 | 404.02 | 10910.00 |

This table compares the thermal transitions of pure PLA with a PLA/PEMA composite, showing how the presence of PEMA can influence the melting behavior. Data sourced from. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition profile of a material. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rates.

The thermal decomposition of PEMA and its composites is a multi-stage process. In a blend with PLA, the PLA/PEMA composite shows a single-step decomposition observed at temperatures ranging from 292.9 °C to 412.2 °C, with a final residue of 1.61% and a total weight loss of 97.3%. researchgate.netThe thermal stability can be influenced by the presence of additives; for example, the addition of hydroxyl groups via PEMA can affect the interaction between fillers and the polymer matrix, thus altering thermal stability. researchgate.net Studies on maleic anhydride grafted polyethylene have shown that the degradation mechanism is complex, involving competitive reactions of chain scission and crosslinking, particularly when decomposition occurs in air. mdpi.comThe decomposition temperature can be shifted to higher values with increased heating rates. mdpi.comTable 3: TGA Data for PLA and PLA/PEMA Materials

| Material | Decomposition Temperature Range (°C) | Weight Loss (%) | Residue at End of Test (%) |

|---|---|---|---|

| PLA | 281.7 - 427.0 | 98.3 | 1.32 |

| PLA/PEMA | 292.9 - 412.2 | 97.3 | 1.61 |

This table summarizes TGA findings, illustrating the thermal stability of PEMA in a composite blend under a nitrogen atmosphere. The data shows how the composition affects the degradation profile. Data sourced from. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Surface and Morphological Characterization

The surface properties and bulk morphology of PEMA materials are critical for their application, especially in films, coatings, and composites. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for visualizing these features at the micro- and nanoscale.

SEM provides high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. It is frequently used to study the fracture surfaces of PEMA-containing composites, revealing information about the adhesion between the polymer matrix and any fillers or blended components. researchgate.netIn hybrid materials, such as those combining PEMA with sepia melanin, SEM can visualize the morphology of the resulting particles, which often appear as aggregates of smaller, spherical units. mdpi.com AFM operates by scanning a sharp tip over the sample surface, providing a 3D topographical map with nanoscale resolution. It is particularly useful for characterizing the surface of thin polymer films. scielo.brAFM analysis can reveal changes in surface roughness and the distribution of different phases in a polymer blend. mdpi.comFor example, in blends containing PEMA, AFM can be used to observe the size and shape of dispersed elastomer particles, which are influenced by the compatibilizing effect of the copolymer. mdpi.comThe technique can also be used to study the morphology of patterned films, showing how PEMA copolymers can self-assemble into structures like spheres or fibers.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of ethene-furan-2,5-dione copolymer materials and their blends. It provides high-resolution images that reveal details about surface morphology, porosity, and the dispersion of different phases.

Researchers have utilized SEM to study the surface of these materials in various applications. For instance, in the development of polymer-modified surfaces, SEM has been employed to examine the morphology of low-density polyethylene (LDPE) modified with maleated polyethylene. semanticscholar.org These analyses help in understanding the adhesion mechanisms by visualizing the surface before and after peel tests. semanticscholar.org SEM images have also been used to analyze the surface of cured copolymers of ethylene and maleic anhydride, revealing information about their porous mesh structure. buketov.edu.kz

In the context of blends and composites, SEM is crucial for assessing the morphology of impact-fractured surfaces. Studies on toughened polyamide/polypropylene (B1209903) nanocomposites containing ethylene-octene elastomer grafted with maleic anhydride (POEgMAH) have used SEM to examine the dispersion of the elastomer domains. expresspolymlett.com The finer and more uniform dispersion of POEgMAH compared to its unmodified counterpart, as observed by SEM, correlates with improved toughness. expresspolymlett.com Similarly, SEM has been used to study the morphology of blends of polylactic acid (PLA) and polystyrene (PS) compatibilized with maleic anhydride grafted styrene-ethylene-butylene-styrene (SEBS-g-MAH), providing insights into the distribution of the different polymer phases. researchgate.net

Furthermore, SEM coupled with energy-dispersive X-ray spectroscopy (EDX) can provide elemental mapping of the surface, confirming the distribution of different components in a composite material. researchgate.net

Table 1: SEM Analysis of Ethene-Furan-2,5-dione and Related Materials

| Material System | SEM Application | Key Findings |

|---|---|---|

| Maleated PE-modified LDPE | Surface morphology analysis | Revealed changes in surface topography after modification and peel tests, aiding in understanding adhesion. semanticscholar.org |

| Cured Ethene-Maleic Anhydride Copolymers | Porosity analysis | Showed the formation of a porous mesh structure after curing with acrylic acid. buketov.edu.kz |

| PA6/PP/Organoclay with POEgMAH | Fracture surface morphology | Elastomer domains of POEgMAH showed finer and more uniform dispersion compared to unmodified POE. expresspolymlett.com |

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM and is used to investigate the internal structure and morphology of ethene-furan-2,5-dione based materials at the nanoscale. This technique is particularly valuable for visualizing the morphology of nanoparticles, the internal structure of polymer blends, and the arrangement of lamellar structures.

In the field of nanoemulsions, TEM has been instrumental in observing the morphology of avermectin (B7782182) nanoparticles encapsulated with a hydrolyzed ethylene-maleic anhydride copolymer emulsifier. mdpi.com The images confirmed the formation of nanoscale particles and allowed for the determination of their size and distribution. mdpi.com Similarly, TEM has been used to characterize nanoparticles of poly{[α-maleic anhydride-ω-methoxy-poly(ethylene glycol)]-co-(ethyl cyanoacrylate)} graft copolymers, revealing their size and morphology. nih.gov

TEM is also employed to study the internal structure of more complex polymer systems. For instance, in reactor copolymers, TEM can visualize cross-hatched lamellae in the matrix phase and identify different components, such as ethylene-propylene rubber and polyethylene-like phases within the particles. researchgate.net Another study used TEM to analyze the morphology of amphiphilic alternating copolymers of maleic anhydride with different α-olefins, showing generally spherical nanoparticles with smooth surfaces. researchgate.net

Table 2: TEM Analysis of Ethene-Furan-2,5-dione and Related Materials

| Material System | TEM Application | Key Findings |

|---|---|---|

| Hydrolyzed EMA-Avermectin Nanoemulsion | Nanoparticle morphology observation | Confirmed the formation of nanoscale particles and enabled size and distribution analysis. mdpi.com |

| Poly(maleic anhydride-alt-1-dodecene) | Nanoparticle morphology | Revealed generally spherical nanoparticles with smooth surfaces and a mean size of around 300 nm. researchgate.net |

| Reactor Copolymers | Internal particle structure | Visualized cross-hatched lamellae in the matrix and different polymer phases within the particles. researchgate.net |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and can also probe various surface properties. For ethene-furan-2,5-dione materials, AFM is particularly useful for quantifying surface roughness and visualizing surface features at the nanoscale.

Research has shown the utility of AFM in characterizing the surface topography of LDPE modified with maleated PE. semanticscholar.org While SEM provides a 2D view of the surface morphology, AFM delivers a 3D profile, allowing for the quantitative assessment of surface roughness. semanticscholar.org The study found that the addition of maleated PE did not significantly alter the surface roughness of the bulk LDPE, but after peeling, the roughness increased due to the presence of hydrophilic functional groups on the surface. semanticscholar.org

AFM has also been applied to the analysis of functional films of maleic anhydride copolymers under physiological conditions, providing insights into their surface characteristics. researchgate.net

Table 3: AFM Analysis of Ethene-Furan-2,5-dione and Related Materials

| Material System | AFM Application | Key Findings |

|---|---|---|

| Maleated PE-modified LDPE | 3D surface topography and roughness analysis | Quantified the increase in surface roughness after peeling, attributing it to the presence of hydrophilic functional groups. semanticscholar.org |

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray Diffraction (XRD) is a primary technique for assessing the crystalline structure of materials. In the context of ethene-furan-2,5-dione copolymers, XRD is used to determine the degree of crystallinity, identify crystal structures, and study the effects of modification or blending on the crystalline nature of the polymer.

Studies have used XRD to investigate the crystallization behavior of LDPE grafted with maleic anhydride (LDPE-g-MAH). tandfonline.com The XRD patterns can reveal how the grafting of maleic anhydride influences the crystal structure of the polyethylene backbone. Similarly, the crystal structure of ethylene-vinyl acetate (B1210297) copolymer grafted with maleic anhydride (EVA-g-MAH) has been studied using XRD, which showed that the MAH groups had little influence on the crystal structure. researchgate.net

XRD is also crucial in the study of nanocomposites. For example, the nanostructure of composites made from ethylene copolymers and organically modified montmorillonites has been monitored by XRD to observe the intercalation of copolymer chains within the clay galleries. tandfonline.com In other research, XRD patterns of modified poly(styrene-maleic anhydride) copolymers have been used to show their amorphous nature, characterized by a broad diffraction hump. sapub.orgresearchgate.net

The crystal structures of ethylene-vinyl alcohol copolymers (EVOH), which share similarities with hydrolyzed ethene-maleic anhydride copolymers due to the presence of hydroxyl groups, have been determined using XRD, revealing a monoclinic unit cell for certain compositions. acs.org

Table 4: XRD Analysis of Ethene-Furan-2,5-dione and Related Materials

| Material System | XRD Application | Key Findings |

|---|---|---|

| LDPE-g-MAH | Crystallization behavior study | Investigated the effect of MAH grafting on the crystallization of LDPE. tandfonline.com |

| EVA-g-MAH | Crystal structure analysis | Showed that MAH grafting had minimal impact on the crystal structure of EVA. researchgate.net |

| Ethylene Copolymer/Clay Nanocomposites | Nanostructure monitoring | Observed the intercalation of copolymer chains into the clay galleries. tandfonline.com |

Rheological Properties and Melt Flow Characteristics

The rheological properties and melt flow characteristics of ethene-furan-2,5-dione copolymers are critical for their processing and end-use applications. These properties are often studied using techniques such as capillary and parallel-plate viscometry.

The addition of an α-olefin-maleic anhydride copolymer to a polyamide (PA) resin has been shown to modify its rheological properties. mdpi.com The reaction between the PA and the maleic anhydride groups resulted in the blend behaving like a long-chain branched polymer in the molten state. mdpi.com This modification can lead to thermo-rheological complexity. mdpi.com

In blends of styrene (B11656) maleic anhydride (SMA) copolymers with functionalized ethylene propylene (B89431) (EP) elastomers, rheological studies have shown that the formation of a graft polymer does not substantially increase viscosity at high strain rates but introduces an apparent yield stress at low shear. kpi.ua The use of maleic anhydride grafted atactic polypropylene as a compatibilizer for poly(ethylene-co-octene) organically modified clay nanocomposites has also been shown to improve processability, including reduced die swell and smoother extrudate profiles. acs.org

Table 5: Rheological Studies of Ethene-Furan-2,5-dione and Related Materials

| Material System | Rheological Measurement | Key Findings |

|---|---|---|

| Polyamide with α-olefin-maleic anhydride copolymer | Melt-state rheology | The blend behaved as a long-chain branched polymer due to reaction between the components. mdpi.com |

| SMA/EP Blends | Capillary and parallel-plate viscometry | Graft polymer formation introduced an apparent yield stress at low shear rates. kpi.ua |

Potentiometric Titrations for Acid Group Quantification

Potentiometric titration is a fundamental analytical method for quantifying the acid groups in the hydrolyzed form of ethene-furan-2,5-dione copolymers (poly(ethylene-co-maleic acid)). This technique provides information about the dissociation constants (pKa values) of the carboxylic acid groups and can also offer insights into the conformational behavior of the polymer in solution.

The titration behavior of poly(maleic acid) and its copolymers is characterized by two distinct dissociation steps corresponding to the two adjacent carboxylic acid groups in the maleic acid unit. oup.comresearchgate.net The shape of the potentiometric titration curves is influenced by the nature of the comonomer and the presence of salts. oup.comtandfonline.com

Studies have shown that the acidity of the primary carboxylic groups in poly(maleic acid) is affected by the type of counterion present in the solution. oup.com For example, the pH values at a given degree of dissociation have been observed to decrease in the order of (CH₃)₄N⁺ > Li⁺ > Na⁺ > K⁺ in the first dissociation step. oup.com This indicates binding of the alkali metal ions to the polymer. oup.com

Potentiometric titrations have been used to study the flexibility of a series of hydrolyzed maleic anhydride-olefin copolymers. researchgate.net By fitting the experimental titration data to theoretical models, it is possible to derive intrinsic dissociation constants for both dissociation steps and to assess the stiffness of the polymer chain. researchgate.net

Table 6: Potentiometric Titration Data for Maleic Acid Copolymers

| Copolymer System | Titration Condition | Key Findings |

|---|---|---|

| Poly(maleic acid) | Aqueous solutions with alkali metal salts | The acidity of the primary carboxylic groups increases in the order (CH₃)₄N⁺ < Li⁺ < Na⁺ < K⁺. oup.com |

| Hydrolyzed Maleic Anhydride-Olefin Copolymers | Aqueous solution with NaOH, KOH, or (CH₃)₄NOH | Allowed for the derivation of intrinsic dissociation constants and stiffness parameters of the polymer chains. researchgate.net |

Contact Angle Measurements for Surface Energy Analysis

Contact angle measurements are a straightforward yet powerful method for determining the surface energy of a material, which governs its wettability and adhesion properties. For ethene-furan-2,5-dione copolymers and their modified forms, this technique is used to assess changes in surface hydrophilicity or hydrophobicity.

The introduction of maleic anhydride groups onto a polymer backbone can significantly alter its surface energy. For example, modifying low-density polyethylene (LDPE) with maleated PE has been shown to improve its wettability, as confirmed by contact angle measurements. semanticscholar.org This enhanced wettability is crucial for improving adhesion to polar substrates like aluminum. semanticscholar.org

Surface grafting of octylamine (B49996) onto a poly(ethylene-alt-maleic anhydride) (PEMA) gate insulator was shown to decrease the surface energy from 45.0 to 39.6 mN/m⁻¹, as determined by contact angle measurements. rsc.org This change in surface energy improved the crystal quality of the organic semiconductor deposited on it. rsc.org